Chlorométhyl 2,4-dichlorobenzoate

Vue d'ensemble

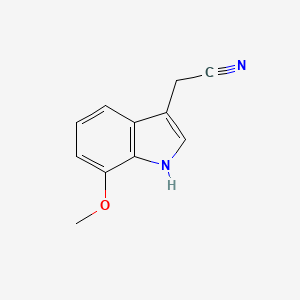

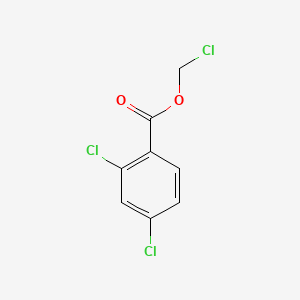

Description

Chloromethyl 2,4-dichlorobenzoate is a chemical compound with the molecular formula C8H5Cl3O2 . It has a molecular weight of 239.48 . It is typically stored at room temperature in an inert atmosphere .

Molecular Structure Analysis

The InChI code for Chloromethyl 2,4-dichlorobenzoate is 1S/C8H5Cl3O2/c9-4-13-8(12)6-2-1-5(10)3-7(6)11/h1-3H,4H2 . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis

Chloromethyl 2,4-dichlorobenzoate is a liquid at room temperature . It has a molecular weight of 239.48 . The compound’s InChI code is 1S/C8H5Cl3O2/c9-4-13-8(12)6-2-1-5(10)3-7(6)11/h1-3H,4H2 .Applications De Recherche Scientifique

Synthèse organique

Chlorométhyl 2,4-dichlorobenzoate: est un réactif précieux en synthèse organique. Il sert d'intermédiaire pour la synthèse de divers composés aromatiques. Son groupe chlorométhyle est très réactif, ce qui le rend approprié pour une fonctionnalisation ultérieure par des réactions de substitution nucléophile .

Recherche pharmaceutique

Ce composé a des applications potentielles dans la recherche pharmaceutique en raison de ses caractéristiques structurelles. Il peut servir de bloc de construction pour la synthèse de médicaments à petites molécules. Sa partie dichlorobenzoate peut être incorporée dans des molécules conçues pour inhiber certaines voies biologiques .

Science des matériaux

En science des matériaux, This compound peut être utilisé pour modifier les propriétés de surface des matériaux. Par exemple, il peut être greffé sur des polymères pour modifier leur hydrophobicité ou pour introduire des groupes fonctionnels spécifiques qui peuvent réagir davantage avec d'autres substances .

Chimie agricole

Le groupe dichlorobenzoate est structurellement similaire à certains herbicides et pesticides. Par conséquent, This compound pourrait être utilisé dans le développement de nouveaux produits agrochimiques avec une efficacité améliorée et un impact environnemental réduit .

Éducation chimique

En raison de sa réactivité et de la présence de plusieurs groupes fonctionnels, ce composé est un excellent candidat pour les expériences de laboratoire d'enseignement en éducation chimique. Il peut démontrer diverses réactions organiques et techniques de synthèse aux étudiants .

Chimie computationnelle

This compound: peut être utilisé en chimie computationnelle pour la modélisation et la simulation moléculaire. Sa structure peut être analysée à l'aide de programmes logiciels pour prédire sa réactivité et son interaction avec d'autres molécules .

Safety and Hazards

Mécanisme D'action

Mode of Action

It’s known that chlorobenzoates can inhibit the growth of certain microorganisms . For instance, when meta-substituted chlorobenzoates were added as co-substrates to 2,5-dichlorobenzoate, the growth of the consortium was totally inhibited . More research is needed to fully understand the compound’s interaction with its targets and the resulting changes.

Biochemical Pathways

Chloromethyl 2,4-dichlorobenzoate may be involved in the degradation pathways of some polychlorinated biphenyl (PCB) congeners . 2,4-Dichlorobenzoate, a similar compound, is a key intermediate in the aerobic biodegradation of some PCBs . .

Result of Action

It’s known that chlorobenzoates can inhibit the growth of certain microorganisms

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Chloromethyl 2,4-dichlorobenzoate. For instance, the presence of other chlorobenzoates can affect the degradation of 2,5-dichlorobenzoate . .

Analyse Biochimique

Biochemical Properties

Chloromethyl 2,4-dichlorobenzoate plays a significant role in biochemical reactions, particularly in the dehalogenation process. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with dehalogenase enzymes, which catalyze the removal of halogen atoms from organic compounds . This interaction is crucial for the degradation of halogenated aromatic compounds, making Chloromethyl 2,4-dichlorobenzoate an important compound in environmental bioremediation.

Cellular Effects

Chloromethyl 2,4-dichlorobenzoate affects various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in the detoxification process, thereby enhancing the cell’s ability to degrade harmful compounds . Additionally, Chloromethyl 2,4-dichlorobenzoate can alter cellular metabolism by modulating the activity of metabolic enzymes.

Molecular Mechanism

The molecular mechanism of Chloromethyl 2,4-dichlorobenzoate involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to dehalogenase enzymes, facilitating the removal of chlorine atoms from the compound . This binding interaction is essential for the compound’s role in the dehalogenation process. Furthermore, Chloromethyl 2,4-dichlorobenzoate can inhibit or activate specific enzymes, leading to changes in cellular functions and gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Chloromethyl 2,4-dichlorobenzoate change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that Chloromethyl 2,4-dichlorobenzoate is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound has been observed to cause changes in cellular functions, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of Chloromethyl 2,4-dichlorobenzoate vary with different dosages in animal models. At low doses, the compound has been shown to enhance the degradation of halogenated compounds without causing significant toxic effects . At high doses, Chloromethyl 2,4-dichlorobenzoate can exhibit toxic effects, including cellular damage and disruption of normal cellular functions. Threshold effects have been observed, where the compound’s efficacy in degrading halogenated compounds increases up to a certain dosage, beyond which toxic effects become more pronounced.

Metabolic Pathways

Chloromethyl 2,4-dichlorobenzoate is involved in various metabolic pathways, including the dehalogenation pathway. It interacts with enzymes such as dehalogenases, which catalyze the removal of halogen atoms from the compound . This interaction is crucial for the compound’s role in the degradation of halogenated aromatic compounds. Additionally, Chloromethyl 2,4-dichlorobenzoate can affect metabolic flux and metabolite levels by modulating the activity of metabolic enzymes.

Transport and Distribution

Within cells and tissues, Chloromethyl 2,4-dichlorobenzoate is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation within specific cellular compartments . The transport and distribution of Chloromethyl 2,4-dichlorobenzoate are essential for its efficacy in biochemical reactions and its impact on cellular functions.

Subcellular Localization

Chloromethyl 2,4-dichlorobenzoate exhibits specific subcellular localization, which affects its activity and function. The compound is directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for the compound’s role in biochemical reactions and its interactions with biomolecules. The subcellular localization of Chloromethyl 2,4-dichlorobenzoate ensures its efficacy in degrading halogenated compounds and modulating cellular functions.

Propriétés

IUPAC Name |

chloromethyl 2,4-dichlorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl3O2/c9-4-13-8(12)6-2-1-5(10)3-7(6)11/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOIDCVLQRFSVNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)C(=O)OCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00220463 | |

| Record name | Benzoic acid, 2,4-dichloro-, chloromethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00220463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70190-72-6 | |

| Record name | Benzoic acid, 2,4-dichloro-, chloromethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070190726 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chloromethyl-2,4-dichlorobenzoate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=221226 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 2,4-dichloro-, chloromethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00220463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[2-(4-Hydroxyphenyl)-2-adamantyl]phenol](/img/structure/B1595414.png)

![2-[(2-Formamido-3-phenylpropanoyl)amino]-4-methylsulfanylbutanoic acid](/img/structure/B1595415.png)